![molecular formula C12H16FNO B2854400 4-[(3-Fluorophenyl)methyl]piperidin-4-ol CAS No. 871112-44-6](/img/structure/B2854400.png)

4-[(3-Fluorophenyl)methyl]piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

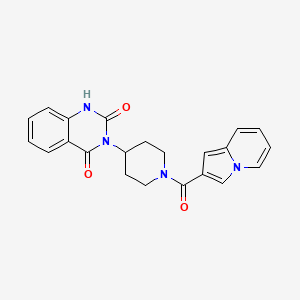

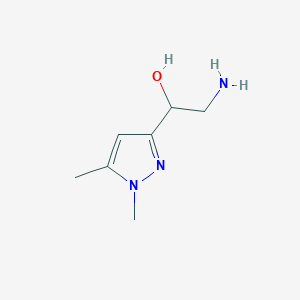

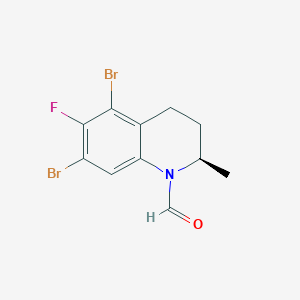

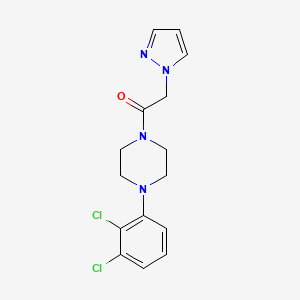

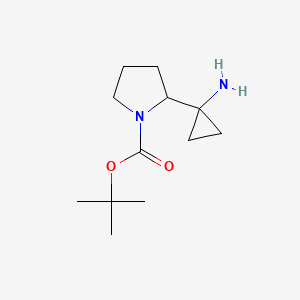

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 871112-44-6 . It has a molecular weight of 209.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)-4-piperidinol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 209.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Pharmaceutical Research

This compound is often used in pharmaceutical research due to its unique structure and properties .

Antimalarial Drug Development

One study found that structurally simple synthetic 1, 4-disubstituted piperidines, which include “4-[(3-Fluorophenyl)methyl]piperidin-4-ol”, showed high selectivity for resistant Plasmodium falciparum . This suggests that this compound could be used in the development of new antimalarial drugs .

Chemical Synthesis

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can be used as a starting material or intermediate in chemical synthesis . Its unique structure makes it useful in the synthesis of a wide range of chemical compounds .

Development of Antidepressants

Research has shown that piperidine derivatives, such as “4-[(3-Fluorophenyl)methyl]piperidin-4-ol”, can be used in the synthesis of antidepressant molecules . This suggests that this compound could play a role in the development of new treatments for depression .

Material Science Research

Due to its unique properties, “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can also be used in material science research . It could be used to study the properties of new materials or to develop new methods of material synthesis .

Safety and Toxicology Studies

As with any chemical compound, “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can be used in safety and toxicology studies . These studies are crucial for understanding the potential risks associated with the use of this compound in various applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of macrophagetropic (R5) HIV-1 strains into cells .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents R5-tropic HIV-1 strains from entering cells . This makes it a potential treatment for HIV-1 .

properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFYSZBQCIKDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)methyl]piperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)